Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate
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Overview
Description
Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyanomethyl group, and a prop-2-ynylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate typically involves multiple steps. One common method starts with m-toluic acid as the starting material. The process includes the following steps:
Acylation Reaction: m-Toluic acid is reacted with sulphone chloride to form an acylated intermediate.
Chlorination Reaction: Liquid chlorine is introduced to chlorinate the intermediate.
Esterification Reaction: The chlorinated intermediate undergoes esterification with non-aqueous methanol to form the ester.
Cyanation Reaction: The ester is then reacted with sodium cyanide in the presence of toluene, followed by heating to induce cyanation, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or prop-2-ynylsulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- Methyl 2-(2-cyanoacetamido)benzoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[cyanomethyl(prop-2-ynyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-8-15(9-7-14)20(17,18)12-6-4-5-11(10-12)13(16)19-2/h1,4-6,10H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXOGYZBVRLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC#C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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